molecular formula C13H7ClFN3OS B11498064 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B11498064
M. Wt: 307.73 g/mol
InChI Key: CBCLLTGDSVTDTI-UHFFFAOYSA-N
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Description

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling conditions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Conditions such as elevated temperatures and the presence of catalysts are often required to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents on the benzothiazole or pyridine rings .

Scientific Research Applications

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to its specific combination of a benzothiazole and pyridine ring, along with the presence of chlorine and fluorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H7ClFN3OS

Molecular Weight

307.73 g/mol

IUPAC Name

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H7ClFN3OS/c14-11-8(2-1-5-16-11)12(19)18-13-17-9-4-3-7(15)6-10(9)20-13/h1-6H,(H,17,18,19)

InChI Key

CBCLLTGDSVTDTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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